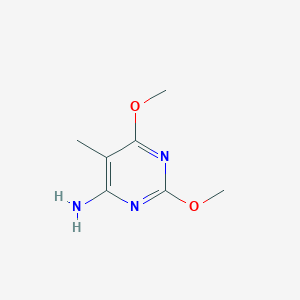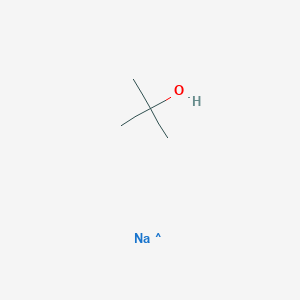
4-Hexylbenzoic acid methyl ester
Descripción general
Descripción
4-Hexylbenzoic acid methyl ester is an organic compound belonging to the ester group of chemicals. It is derived from benzoic acid by replacing a hydrogen atom with a methyl ester group (-COOCH3). This compound is known for its aromatic properties and is used in various applications due to its chemical stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-hexyl-, methyl ester typically involves the esterification of benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of benzoic acid, 4-hexyl-, methyl ester can be achieved through continuous esterification processes. These processes involve the use of large-scale reactors where benzoic acid and methanol are continuously fed into the reactor, and the ester product is continuously removed. This method ensures high efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Hexylbenzoic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed to produce benzoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Benzoic acid and methanol.
Reduction: 4-hexylbenzoic alcohol.
Substitution: Various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-Hexylbenzoic acid methyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug formulations and as a preservative in pharmaceutical products.
Industry: Used in the manufacture of fragrances, flavors, and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-hexyl-, methyl ester involves its interaction with various molecular targets. In biological systems, it can act as an antimicrobial agent by disrupting the cell membrane of microorganisms, leading to cell death. The ester group can also undergo hydrolysis to release benzoic acid, which has known antimicrobial properties.
Comparación Con Compuestos Similares
Similar Compounds
- Benzoic acid, hexyl ester
- Benzoic acid, 2-hexyl-4,6-dihydroxy-, methyl ester
- Benzoic acid, 4-methyl-, methyl ester
Uniqueness
4-Hexylbenzoic acid methyl ester is unique due to its specific structure, which imparts distinct chemical and physical properties. Its hexyl group provides hydrophobic characteristics, making it useful in applications where water resistance is desired. Additionally, its methyl ester group allows for various chemical modifications, enhancing its versatility in different fields.
Propiedades
Número CAS |
38409-63-1 |
|---|---|
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
methyl 4-hexylbenzoate |
InChI |
InChI=1S/C14H20O2/c1-3-4-5-6-7-12-8-10-13(11-9-12)14(15)16-2/h8-11H,3-7H2,1-2H3 |
Clave InChI |
RTTGTHPEVMEHEK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl [hydroxy(4-methoxyphenyl)methyl]phosphonate](/img/structure/B8796002.png)
![(4-Chlorothieno[3,2-d]pyrimidin-7-yl)methanol](/img/structure/B8796014.png)


![(1E,4E)-1,5-bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-one](/img/structure/B8796032.png)






